Butachlor

Übersicht

Beschreibung

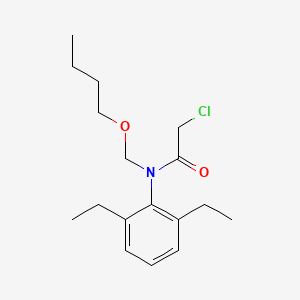

Butachlor (C₁₇H₂₆ClNO₂) is a chloroacetamide-class herbicide widely used in rice paddies to control annual grasses and broadleaf weeds. As a pre-emergence herbicide, it inhibits cell division and protein synthesis in target plants . Its extensive application has led to environmental persistence, with detectable residues in soils and water systems . This compound exhibits moderate adsorption in soils, influenced by organic carbon content (OC) and cation exchange capacity (CEC), with Gibbs free energy values confirming spontaneous, exothermic adsorption .

Toxicologically, this compound poses risks to non-target organisms. It induces oxidative stress in aquatic species like juvenile Chinese mitten crabs (Eriocheir sinensis), causing lipid peroxidation and tissue-specific accumulation (e.g., gills > hepatopancreas > muscles) . Chronic exposure is linked to genotoxicity, including micronucleus aberrations in mammalian cells , and carcinogenicity, with metabolic derivatives implicated in mutagenicity . Microbial degradation pathways, involving syntrophic bacterial pairs (e.g., Rhodococcus and Sphingobium), break down this compound into metabolites like 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA) and catechol, which are mineralized .

Vorbereitungsmethoden

Two-Step Synthesis via 2,6-Diethyl-2-Chloroacetanilide Intermediate

Synthesis of 2,6-Diethyl-2-Chloroacetanilide

The first step involves reacting 2,6-diethylaniline with monochloroacetic acid in the presence of phosphorus trichloride (PCl₃). Key parameters include:

- Mole ratios : 2,6-Diethylaniline : Monochloroacetic Acid : PCl₃ = 1 : 1.15–1.5 : 0.35–0.6

- Temperature profile :

The exothermic reaction releases hydrogen chloride gas, which is absorbed using a formaldehyde-butanol mixture (1:1 v/v). Post-reaction aqueous workup yields 2,6-diethyl-2-chloroacetanilide with >95% yield without requiring purification.

Condensation with Chloromethyl Butyl Ether

The second step couples the acetanilide intermediate with chloromethyl butyl ether under controlled conditions:

| Parameter | Value |

|---|---|

| Mole ratio | 1:1–1.5 (acetanilide:ether) |

| Reaction temperature | 10–50°C |

| Ether addition duration | 0.5–1 hour |

| Stirring time | 0.5–1 hour post-addition |

This step achieves near-quantitative conversion, with the final product isolated via filtration and drying.

Single-Step Method Using Tertiary Imines

Patent CN105272870A discloses an alternative route employing tertiary imines and ethanol:

Reaction Mechanism

Tertiary imines react with ethanol to produce butachlor and hydrogen chloride:

Reaction :

Tertiary imine + Ethanol → this compound + HCl

Process Conditions

- Ethanol cooling : 8–12°C before imine addition

- Temperature control : ≤35°C during imine dropwise addition

- Stirring duration : 6–10 hours at 25–35°C

- Yield : ≥92% with technical purity ≥96%

Byproduct Management

Hydrogen chloride is neutralized by ammonia gas, forming ammonium chloride for safe disposal.

Comparative Analysis of Synthesis Methods

The two-step method offers higher yields but requires precise temperature control during PCl₃-mediated acetylation. In contrast, the single-step approach simplifies purification but depends on imine synthesis efficiency.

Industrial Scalability Considerations

Catalytic Efficiency

Phosphorus trichloride in the two-step method acts as both catalyst and dehydrating agent, enabling rapid acetanilide formation. However, its corrosivity necessitates specialized reactor linings. The single-step method avoids corrosive reagents but requires stoichiometric imine synthesis.

Analyse Chemischer Reaktionen

Degradation Pathways

Butachlor undergoes complex degradation via enzymatic and abiotic processes. Four primary pathways have been identified:

2.1. Dealkylation and Hydrolysis

-

N-dealkylation: Enzymes such as CndC1 (ferredoxin) and ChlH catalyze the removal of alkyl groups, producing intermediates like N-chloroacetyl-2,6-diethylaniline .

-

C-dealkylation: Results in alachlor and 2-chloro-N-(2,6-diethylphenyl)acetamide .

2.2. Microbial Syntrophy

Symbiotic bacterial pairs (e.g., Mycobacterium sp. J7A and Sphingobium sp. J7B) degrade this compound through:

-

Initial cleavage by J7A to 2-chloro-N-(2,6-diethylphenyl)acetamide.

2.3. Oxidative and Reductive Transformations

-

Oxidation: Hydrogen peroxide and potassium permanganate generate hydroxylated metabolites.

-

Reduction: Sodium borohydride alters the amide structure, reducing herbicidal activity.

Microbial Degradation Mechanisms

Over 30 microbial strains degrade this compound, including Bacillus altitudinis A16 and Novosphingobium chloroacetimidivorans. Key processes:

3.1. Enzymatic Pathways

-

Dbo (Debutoxylase): Cleaves the amide bond, yielding 2-chloro-N-(2,6-diethylphenyl)acetamide .

-

Catechol 1,2-dioxygenase: Facilitates ring cleavage in aromatic intermediates .

3.2. Metabolic Intermediates

| Intermediate | Pathway | Source |

|---|---|---|

| N-(butoxymethyl)-N-(2-chloroethyl)-2,6-diethylaniline | Deacylation | |

| 2-chloro-N-(2,6-diethylphenyl)acetamide | Hydrolysis | |

| 2,6-diethylaniline | N-dealkylation |

Oxidation and Reduction Reactions

| Reaction Type | Reagent | Major Products |

|---|---|---|

| Oxidation | H2O2, KMnO4 | Hydroxylated metabolites |

| Reduction | NaBH4 | Reduced amide derivatives |

Environmental Implications

This compound's persistence in soil and water is influenced by its reactivity:

Wissenschaftliche Forschungsanwendungen

Butachlor hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Untersuchung seiner chemischen Eigenschaften und Reaktionen zur Entwicklung neuer Herbizide und Verbesserung bestehender Herbizide.

Biologie: Untersuchung seiner Auswirkungen auf die Pflanzenphysiologie und seine Rolle bei der Kontrolle des Unkrautwachstums.

Medizin: Untersuchung seiner möglichen toxikologischen Wirkungen und Entwicklung von Methoden zur Entgiftung.

5. Wirkmechanismus

This compound entfaltet seine herbizide Wirkung durch Hemmung des Elongase-Enzyms, das für die Verlängerung von sehr langkettigen Fettsäuren verantwortlich ist. Es beeinflusst auch Geranylgeranylpyrophosphat-Cyclase-Enzyme, wodurch die Lipidbiosynthese und verschiedene Stoffwechselprozesse gestört werden . Diese Hemmung führt zur Unterdrückung des Unkrautwachstums und der Entwicklung.

Ähnliche Verbindungen:

- Acetochlor

- Alachlor

- Metachlor

- Propachlor

Vergleich: this compound ist unter den Chloroacetanilid-Herbiziden einzigartig aufgrund seiner spezifischen Anwendung im Reisbau und seiner Wirksamkeit bei der Bekämpfung einer breiten Palette von Unkräutern. Im Vergleich zu Acetochlor und Alachlor hat this compound einen anderen Wirkmechanismus und ein anderes Umweltverhalten, was es für bestimmte landwirtschaftliche Verfahren geeignet macht .

Wirkmechanismus

Butachlor exerts its herbicidal effects by inhibiting the elongase enzyme responsible for the elongation of very long-chain fatty acids. It also affects geranylgeranyl pyrophosphate cyclization enzymes, disrupting lipid biosynthesis and various metabolic processes . This inhibition leads to the suppression of weed growth and development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Chloroacetamide Herbicides

Chemical Structures and Physicochemical Properties

Butachlor shares a chloroacetamide backbone with alachlor, acetochlor, and pretilachlor but differs in alkyl substituents (Table 1). These structural variations influence solubility, log Kow (octanol-water partition coefficient), and environmental behavior.

Key Differences :

- log Kow : this compound’s higher log Kow (4.50) compared to alachlor (3.09) and acetochlor (3.53) indicates greater lipophilicity, enhancing bioaccumulation in lipid-rich tissues like the hepatopancreas .

- Adsorption : this compound’s adsorption (Koc = 700–1,200) exceeds alachlor and acetochlor, reflecting stronger binding to organic soil components .

Toxicity Profiles

Aquatic Organisms :

- This compound : LC₅₀ (96h) for juvenile E. sinensis crabs = 0.14 mg/L; induces oxidative damage via MDA accumulation .

- Alachlor : LC₅₀ (96h) for Channa punctata fish = 233.52 ppb; causes gill and liver necrosis .

- Acetochlor : LC₅₀ (96h) for Daphnia magna = 4.2 mg/L; less acutely toxic than this compound .

Mammalian Toxicity :

- This compound metabolites (e.g., DEA) are mutagenic in Salmonella typhimurium assays .

- Alachlor is classified as a probable human carcinogen (Group B2) by the EPA, while this compound’s carcinogenicity remains under study .

Environmental Fate and Degradation

Biodegradation Pathways :

- This compound : Degraded via N-dealkylation to CDEPA by Rhodococcus spp., followed by ring cleavage to catechol .

- Alachlor/Acetochlor : Degraded by the same hydrolase (ChlH) but with higher catalytic efficiency (alachlor > acetochlor > this compound) due to shorter alkyl chains .

Persistence :

- This compound’s half-life in aerobic soils = 17.8 days; anaerobic conditions reduce this to 6.5 days .

- Alachlor degrades faster (half-life = 7–14 days) due to lower soil adsorption .

Agricultural Efficacy and Synergism

Biologische Aktivität

Butachlor is a widely used pre-emergent herbicide belonging to the acetamide class, primarily employed in rice and other crops to control weeds. Its biological activity encompasses various effects on aquatic and terrestrial organisms, with significant implications for environmental health and safety. This article explores the biological activity of this compound, focusing on its toxicity, degradation mechanisms, and impacts on different biological systems.

1. Toxicological Profile

Acute and Chronic Toxicity

This compound exhibits varying degrees of toxicity depending on the exposure route and organism. In a study involving zebrafish embryos, this compound demonstrated high toxicity, leading to malformations and increased mortality rates. The 50% lethal concentration (LC50) values were reported as follows:

| Time (h) | LC50 (mg/L) |

|---|---|

| 24 | 4.22 |

| 48 | 1.84 |

| 72 | 0.34 |

| 96 | 0.14 |

The safe concentration was identified as 0.014 mg/L, indicating that prolonged exposure to low doses can result in irreversible damage to aquatic life .

In humans, this compound poisoning cases have been documented, revealing symptoms such as nausea, vomiting, and central nervous system depression. While most cases are asymptomatic or mildly symptomatic, severe outcomes can occur, including profound hypotension and coma .

This compound functions primarily by inhibiting specific enzymes involved in lipid biosynthesis and redox homeostasis. It affects geranylgeranyl pyrophosphate cyclization enzymes and elongases responsible for fatty acid elongation . The compound's primary mode of action leads to oxidative stress in exposed organisms, as evidenced by significant alterations in antioxidant enzyme levels such as superoxide dismutase (SOD) and catalase (CAT) in affected tissues .

3. Environmental Impact and Degradation

Degradation Pathways

This compound undergoes microbial degradation in soil and aquatic environments, which is crucial for mitigating its ecological impact. Research has identified several bacterial strains capable of degrading this compound effectively:

| Bacterial Strain | Degradation Rate (mg/L/h) |

|---|---|

| Rhodococcus sp. strain B1 | Fastest |

| Pseudomonas putida strain ER1 | Moderate |

| Novosphingobium chloroacetimidivorans sp. nov. BUT-14 | Variable |

These strains utilize this compound as a carbon source, leading to its breakdown into less harmful metabolites through processes such as dealkylation and hydrolysis .

4. Case Studies

Aquatic Organisms

In studies examining the effects of this compound on freshwater fish and invertebrates, significant physiological stress was observed. For instance, juvenile Eriocheir sinensis crabs exposed to this compound exhibited increased lipid peroxidation in their hepatopancreas and gills at elevated concentrations .

Soil Microbiota

Chronic exposure to this compound has been shown to reduce the diversity of gut microbiota in mice significantly. This reduction can lead to broader implications for host health and ecosystem stability .

5. Conclusion

The biological activity of this compound presents critical concerns regarding its environmental impact and toxicological effects on various organisms. Its ability to induce oxidative stress through enzyme inhibition highlights the need for careful management and monitoring of its use in agricultural practices.

Q & A

Basic Research Questions

Q. What experimental precautions are critical when handling butachlor in laboratory settings?

this compound requires strict adherence to safety protocols due to its toxicity. Use nitrile or butyl rubber gloves (11–15 mil thickness) with ≥1-hour penetration resistance for direct handling . In case of spills, absorb with inert materials (e.g., sand, vermiculite) and avoid drainage into water systems . Respiratory protection (NIOSH-approved organic vapor respirators) is essential in high-exposure scenarios . Ensure adequate ventilation to minimize aerosol formation during experiments .

Q. How can researchers assess this compound adsorption in agricultural soils?

Conduct batch equilibration experiments with soil samples to measure adsorption coefficients. Key parameters include soil organic carbon (SOC), cation exchange capacity (CEC), and Gibbs free energy (ΔG). Studies show this compound adsorption correlates positively with SOC (r = 0.89) and CEC (r = 0.76), with ΔG values ranging from −12.3 to −18.9 kJ/mol, indicating spontaneous exothermic processes . Use linear isotherm models to quantify retention and predict mobility in field conditions.

Q. What statistical methods are suitable for analyzing herbicide resistance data in field studies?

Employ descriptive statistics and correlation analyses (e.g., Pearson’s r) to evaluate relationships between this compound dosage and weed resistance development. Tools like SPSS or R can model resistance trends, with frequency analysis to identify dominant resistant species. For example, a study in Bhutan linked increased this compound application (1.5–2.5 kg/ha) to 34% resistance prevalence in Echinochloa crus-galli .

Q. How do researchers determine this compound’s acute toxicity in aquatic organisms?

Use standardized bioassays (e.g., OECD 203) with model species like Daphnia magna or tadpoles. Acute toxicity (LC₅₀) values vary: 1.2 mg/L for Rana catesbeiana tadpoles and 0.87 mg/L for Xenopus laevis . Monitor endpoints such as mortality, behavioral changes, and oxidative stress biomarkers (e.g., catalase activity, lipid peroxidation).

Advanced Research Questions

Q. What molecular mechanisms underlie this compound biodegradation by microbial consortia?

Bacterial strains (e.g., Proteiniphilum BAD-20) degrade this compound via hydrolytic pathways, producing metabolites like benzenedicarboxylic acid and phenol . Key enzymes include aldo-keto reductases (e.g., AKR17A1), which require NADPH as a cofactor for catalytic activity . Metabolite identification via LC-TOF-MS and proteomic analysis reveals upregulated degradation-related proteins (e.g., hydrolases, cytochrome P450) .

Q. How can enzyme kinetics be optimized for this compound bioremediation?

Characterize enzyme activity using Michaelis-Menten kinetics. For AKR17A1, specific activity reaches 4.8 U/mg with a Kₘ of 0.12 mM for this compound . Optimize conditions (pH 7.4, 30°C) and cofactor concentrations (0.12 mM NADPH) to enhance degradation rates. Plackett-Burman design and response surface methodology (RSM) are effective for process optimization .

Q. What in vitro models are used to study this compound’s carcinogenic potential?

Mouse liver cells (BNL CL2) exposed to this compound (10–50 μM) show reduced doubling time (from 24 to 18 hours) and increased saturation density, indicating proliferative stimulation . Combine with tumor initiators (e.g., MNNG) to assess synergistic effects via soft agar assays for colony formation. Thymidine incorporation assays quantify DNA synthesis rates.

Q. How do spectroscopic techniques validate this compound degradation pathways?

UV-Vis spectroscopy detects absorbance changes at 215 nm (this compound) and 261 nm (NADPH oxidation) during enzymatic degradation . FTIR identifies functional group shifts (e.g., C-Cl bond cleavage at 650 cm⁻¹), while GC-MS confirms metabolite structures (e.g., m/z 149 for phenol derivatives) .

Q. What advanced remediation strategies address this compound persistence in ecosystems?

Chitosan/PVA nanocomposites achieve 92% adsorption efficiency via hydrogen bonding and electrostatic interactions . Phytoremediation with Typha latifolia reduces this compound concentrations by 78% in 14 days through rhizodegradation . Comparative proteomics of Anabaena sp. reveals upregulated stress-response proteins (e.g., superoxide dismutase) during biodegradation .

Q. Methodological Considerations

- Analytical Validation : Always cross-validate results using HPLC (retention time: 6.2 min) and GC-MS (column: DB-5MS) to ensure accuracy .

- Data Contradictions : Address discrepancies (e.g., variable LC₅₀ values across species) by standardizing test conditions (pH, temperature) and using certified reference materials .

Eigenschaften

IUPAC Name |

N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h8-10H,4-7,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPHPIREJKHECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034402 | |

| Record name | Butachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber or light yellow liquid; [HSDB] Light yellow liquid; [MSDSonline] | |

| Record name | Butachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

156 °C at 0.5 mm Hg | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

114 °C (open cup); 93 °C (closed cup), >135 °C (Tag closed cup) | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, including diethyl ether, acetone, benzene, ethanol, ethyl acetate, and hexane, In water, 20 mg/l at 20 °C | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.070 g/mL at 25 °C | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000029 [mmHg], 2.90X10-6 mm Hg at 25 °C | |

| Record name | Butachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amber liquid, Light yellow oil | |

CAS No. |

23184-66-9 | |

| Record name | Butachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23184-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butachlor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023184669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTACHLOR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NU90OO5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

<-5 °C | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.